

"biochemical characterization of K-Ras(G12C) inhibitor 12"

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Compound of Interest

Compound Name: KRAS inhibitor-12

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An In-depth Technical Guide on the Biochemical Characterization of K-Ras(G12C) Inhibitor 12

Introduction

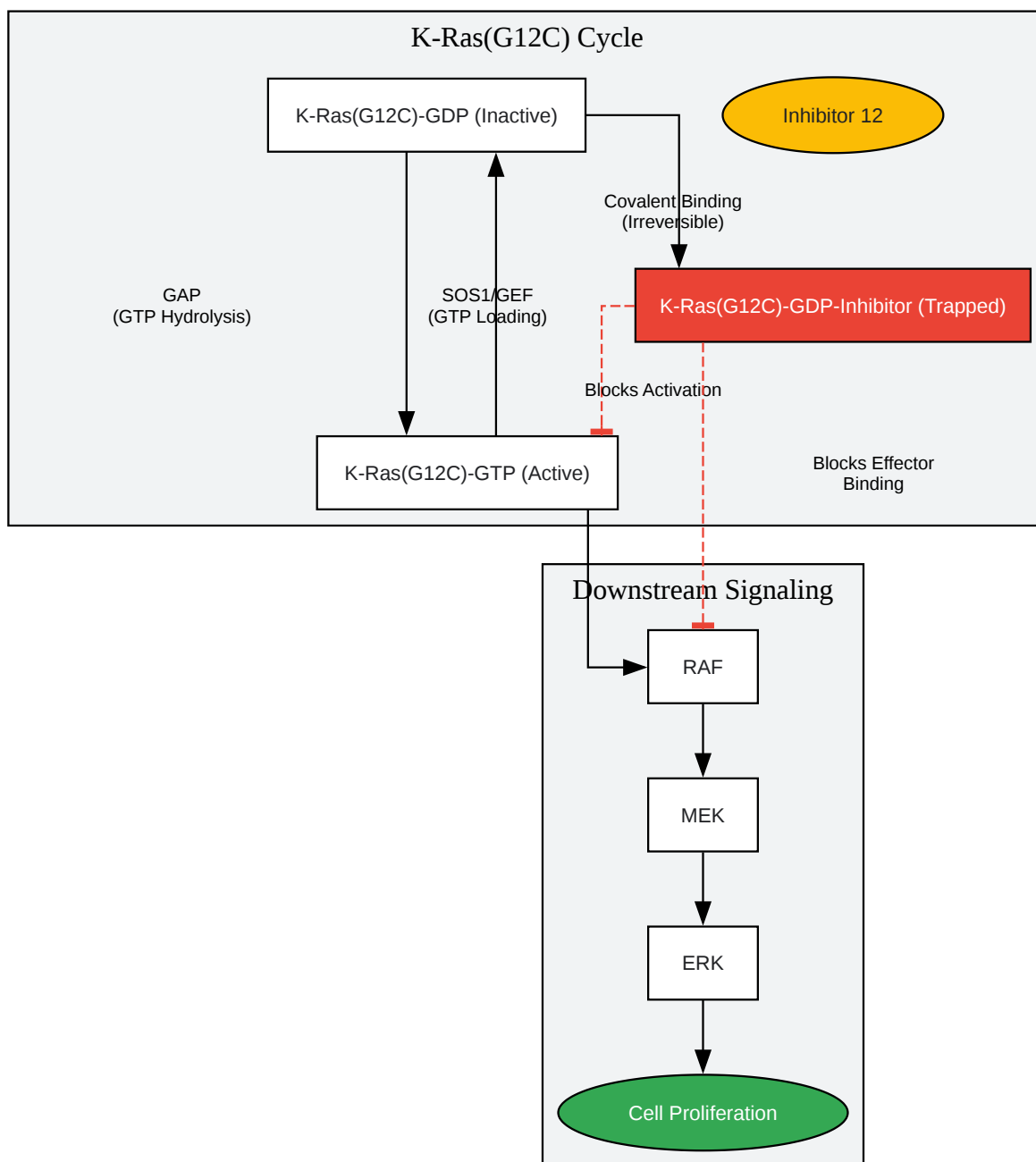
Mutations in the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene are among the most prevalent drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] For decades, KRAS was considered "undruggable" due to the picomolar affinity of the protein for its GTP/GDP ligands and the absence of discernible allosteric binding sites.[3][4] The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), has enabled a breakthrough in targeted therapy. This mutation introduces a reactive cysteine residue that can be covalently targeted by small molecule inhibitors.[1][4]

K-Ras(G12C) inhibitor 12 belongs to a class of electrophilic small molecules designed to irreversibly bind to the mutant cysteine (Cys12) of K-Ras(G12C).[1][5] These inhibitors function as allosteric modulators that trap the K-Ras protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and halting the oncogenic signaling cascade.[4][6] This technical guide provides a detailed overview of the biochemical characterization of this class of inhibitors, using publicly available data for representative and pioneering compounds of this type. It covers the mechanism of action, quantitative biochemical data, detailed experimental protocols, and the signaling pathways involved.

Mechanism of Action

K-Ras functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[7] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the exchange of GDP for GTP (activation), and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis (inactivation).[6] The G12C mutation impairs this GTPase activity, causing the protein to accumulate in the active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative pathways.[8][9]

K-Ras(G12C) inhibitors exploit the unique cysteine residue introduced by the mutation. They bind covalently to this Cys12, but only when the protein is in its inactive, GDP-bound conformation.[6] This binding occurs in a previously hidden allosteric pocket located under the effector-binding Switch-II region.[1][4] The covalent modification locks K-Ras(G12C) in the inactive state, preventing GEF-mediated nucleotide exchange and blocking interactions with downstream effectors like RAF kinases.[6][7]



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Mechanism of K-Ras(G12C) Inhibition.

Quantitative Biochemical and Cellular Data

The efficacy of K-Ras(G12C) inhibitors is assessed through various quantitative metrics that describe their binding affinity, reaction kinetics, and cellular activity. As covalent inhibitors, their interaction is a two-step process: a non-covalent binding event (characterized by KI) followed by an irreversible covalent reaction (kinact). The overall efficiency is often expressed as the second-order rate constant kinact/KI.

Table 1: Biochemical Activity of Representative K-Ras(G12C) Inhibitors

Compound	Assay Type	Parameter	Value	Reference
ARS-853	Biochemical Assay	Potency	600-fold > Compound 12	[10]
SMART Inhibitor	Structural Analysis	KI	2.5 μ M	[9]
Sotorasib (AMG 510)	Stopped-Flow	Kd (Binding)	36.0 \pm 0.7 μ M	[11]

| Adagrasib (MRTX849) | Biochemical Binding | KD | 9.59 nM |[12] |

Table 2: Cellular Potency of Representative K-Ras(G12C) Inhibitors

Compound	Cell Line	Parameter	Value	Reference
ARS-853	H358	IC50 (Cellular Engagement)	1.6 μ M	[10]
Sotorasib (AMG 510)	Clinical Trial (NSCLC)	Objective Response Rate	37.1%	[13]

| Adagrasib (MRTX849) | Clinical Trial (NSCLC) | Objective Response Rate | 42.9% |[13] |

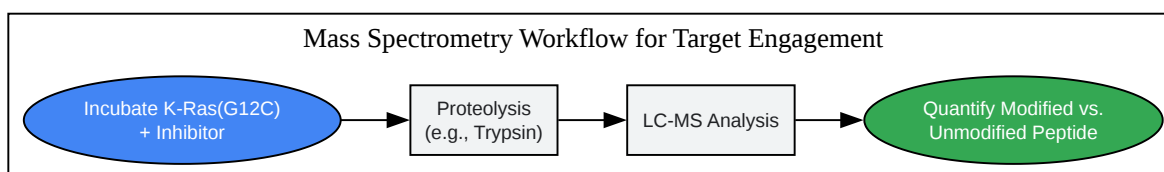
Experimental Protocols

Accurate characterization of these inhibitors requires a suite of specialized biochemical and cell-based assays.

Mass Spectrometry (MS) for Target Engagement

This method directly quantifies the extent and rate of covalent modification of the K-Ras(G12C) protein.

- Objective: To determine the covalent modification of K-Ras(G12C) by the inhibitor.
- Methodology:
 - Incubate purified recombinant K-Ras(G12C) protein with the test inhibitor at various concentrations and time points.
 - Quench the reaction and subject the protein to proteolysis (e.g., with trypsin) to generate peptides.
 - Analyze the resulting peptide mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Quantify the ratio of the modified (inhibitor-bound) peptide containing Cys12 to the unmodified peptide.
 - This ratio provides a direct measure of target engagement and can be used to calculate kinetic parameters.^{[1][14]}



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LC-MS Workflow for Covalent Modification.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of the initial non-covalent binding interaction (KI) between the inhibitor and the target protein.

- Objective: To determine the association (k_{on}) and dissociation (k_{off}) rates and the equilibrium dissociation constant (KD) for the non-covalent interaction.
- Methodology:
 - Immobilize purified K-Ras(G12C) protein on an SPR sensor chip.
 - Flow solutions of the inhibitor at various concentrations over the chip surface.
 - Monitor the change in the refractive index near the sensor surface in real-time, which corresponds to the binding and dissociation of the inhibitor.
 - Fit the resulting sensorgrams to a kinetic binding model to determine k_{on} , k_{off} , and calculate KD (k_{off}/k_{on}).[\[8\]](#)

Cellular Western Blot for Downstream Signaling Inhibition

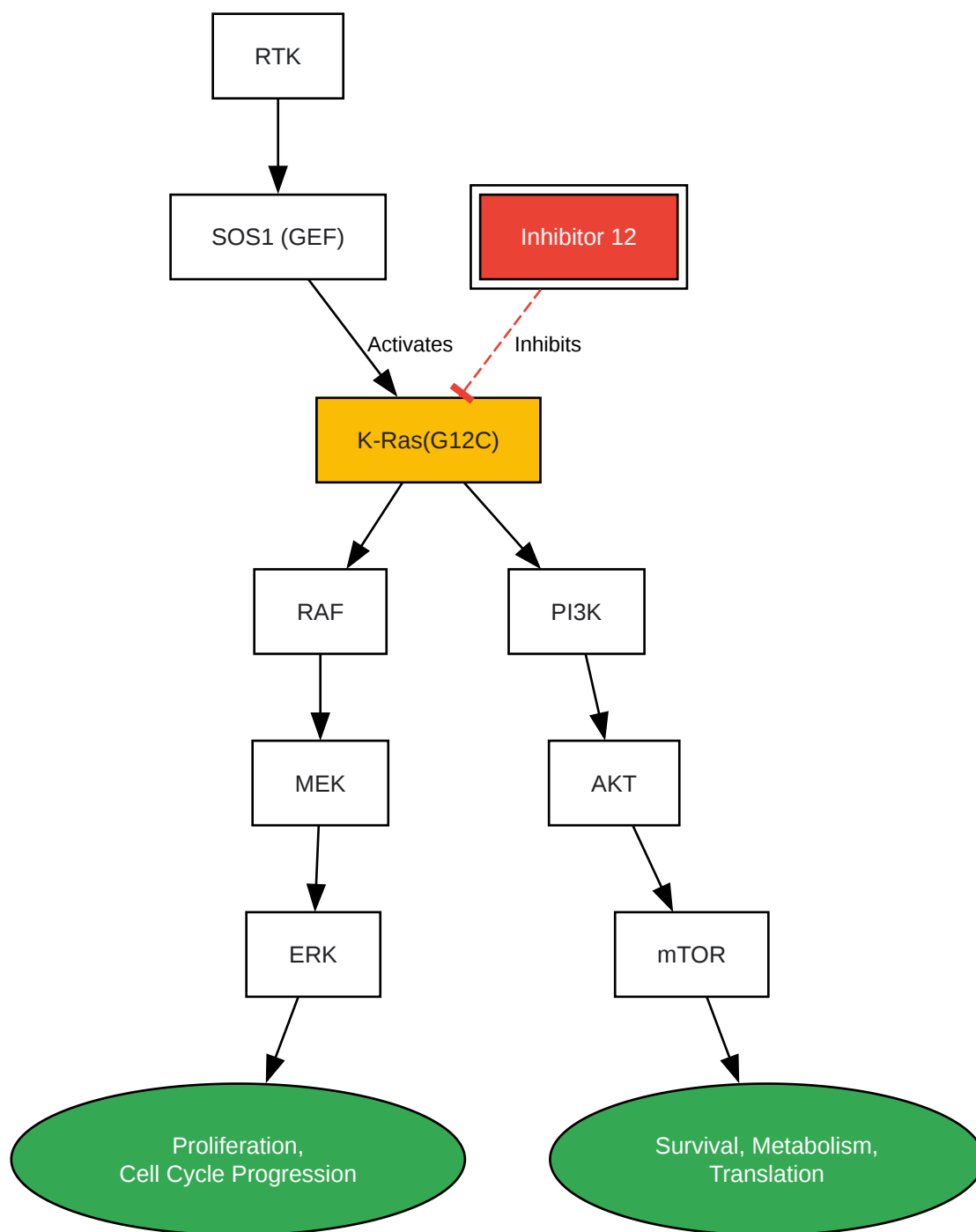
This assay assesses the functional consequence of K-Ras(G12C) inhibition by measuring the phosphorylation status of downstream effectors like ERK.[\[15\]](#)

- Objective: To determine the inhibitor's potency (IC₅₀) in blocking the K-Ras signaling pathway in a cellular context.
- Methodology:
 - Culture a K-Ras(G12C) mutant cell line (e.g., NCI-H358).
 - Treat the cells with a serial dilution of the inhibitor for a defined period.
 - Lyse the cells and determine the total protein concentration.
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

- Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
- Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
- Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Plot this ratio against the inhibitor concentration to determine the IC50 value.[\[15\]](#)

K-Ras Signaling Pathways and Points of Inhibition

K-Ras(G12C) primarily signals through two major downstream pathways: the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both are critical for cell proliferation, survival, and differentiation.[\[6\]](#)[\[16\]](#) Inhibitor 12, by locking K-Ras(G12C) in an inactive state, prevents the activation of both of these key oncogenic cascades at their origin.



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K-Ras Downstream Signaling Pathways.

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